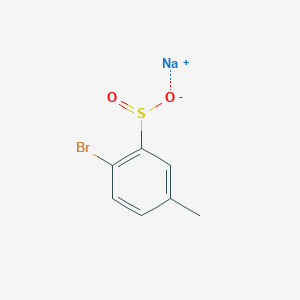
Sodium 2-bromo-5-methylbenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-bromo-5-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6BrNaO2S. It is a sodium salt of 2-bromo-5-methylbenzenesulfinic acid and is used in various chemical reactions and industrial applications. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-bromo-5-methylbenzenesulfinate typically involves the sulfonylation of 2-bromo-5-methylbenzenesulfinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-bromo-5-methylbenzenesulfinic acid+NaOH→Sodium 2-bromo-5-methylbenzenesulfinate+H2O
Industrial Production Methods: In industrial settings, the production of sodium 2-bromo-5-methylbenzenesulfinate involves large-scale sulfonylation reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-bromo-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: 2-bromo-5-methylbenzenesulfonic acid.
Reduction: 2-bromo-5-methylbenzenesulfide.
Substitution: Various substituted benzenesulfinates depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 2-bromo-5-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: It is used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 2-bromo-5-methylbenzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of carbon-sulfur bonds. The molecular targets and pathways involved include:
Enzymatic Reactions: It can act as a substrate for enzymes that catalyze sulfonylation reactions.
Chemical Pathways: It participates in nucleophilic substitution and addition reactions, forming stable sulfonylated products.
Comparaison Avec Des Composés Similaires
Sodium 2-bromo-5-methylbenzene-1-sulfinate can be compared with other sodium sulfinates such as:
- Sodium benzenesulfinate
- Sodium p-toluenesulfinate
- Sodium methanesulfinate
Uniqueness:
- Bromine Substitution: The presence of a bromine atom in sodium 2-bromo-5-methylbenzenesulfinate makes it more reactive in nucleophilic substitution reactions compared to other sodium sulfinates.
- Methyl Group: The methyl group enhances its solubility and reactivity in organic solvents.
Propriétés
Formule moléculaire |
C7H6BrNaO2S |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
sodium;2-bromo-5-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c1-5-2-3-6(8)7(4-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
OOTLTARXXUZQDC-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)Br)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













